![molecular formula C10H10O3 B13516333 3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is a complex organic compound with the molecular formula C10H10O3 and a molecular weight of 178.1846 g/mol . This compound is characterized by its unique tetracyclic structure, which includes multiple ring systems and an oxo group. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione can be achieved through several methods. One common approach involves the iodolactonization of cyclic imides derived from norbornene . Another method includes the hydrolysis of epoxycarbamates in phosphate buffer . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
While detailed industrial production methods for this compound are not widely documented, it is likely that large-scale synthesis would involve optimization of the laboratory methods mentioned above. This would include scaling up the reactions, ensuring consistent quality control, and possibly using continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction could produce alcohols. Substitution reactions can result in a variety of substituted tetracyclic compounds.
Scientific Research Applications
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biochemical studies, particularly in understanding enzyme interactions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s tetracyclic structure allows it to fit into specific binding sites, influencing biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Oxaspiro[5,5]undecane-2,4-dione
- 2,8-Dihydroxy-5,5,8-trimethyl-11-oxatetracyclo[7.3.1.0~1,9~.0~3,7~]tridecan-10-one
Uniqueness
3-Oxatetracyclo[5.2.1.1{5,8}.0{1,5}]undecane-2,4-dione is unique due to its specific tetracyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers unique opportunities for research and application in various fields, making it a valuable compound for scientific exploration.
Properties
Molecular Formula |
C10H10O3 |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
3-oxatetracyclo[5.2.1.15,8.01,5]undecane-2,4-dione |
InChI |
InChI=1S/C10H10O3/c11-7-9-1-5-2-10(9,8(12)13-7)4-6(5)3-9/h5-6H,1-4H2 |
InChI Key |
IRJFKGASHPORAG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC34C1(CC2C3)C(=O)OC4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(3-{[(tert-butoxy)carbonyl]amino}cyclobutyl)cyclopropane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B13516278.png)
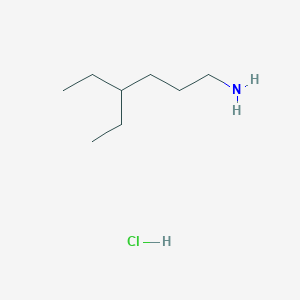
![2-Methoxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13516288.png)
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
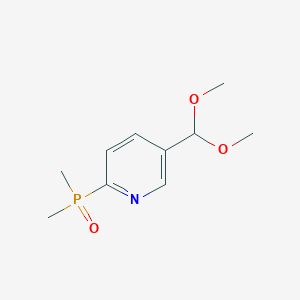

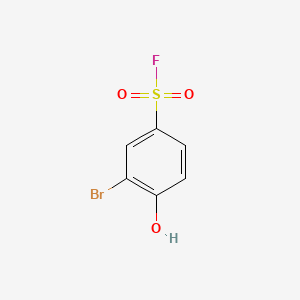
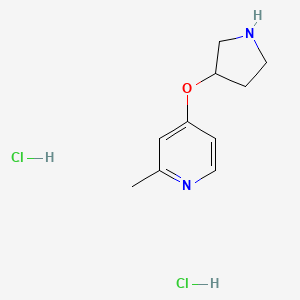

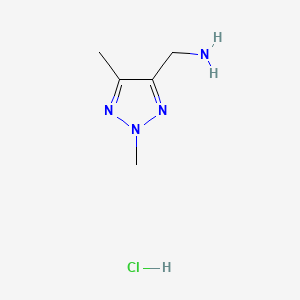

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13516354.png)
